tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate
Description
tert-Butyl N-(2-amino-3,3-difluoropropyl)carbamate (CAS: Not explicitly provided; CID: 105463810) is a carbamate-protected amine derivative with a unique difluorinated alkyl chain. Its molecular formula is C₈H₁₆F₂N₂O₂, and its SMILES string is CC(C)(C)OC(=O)NCC(C(F)F)N . Key structural features include:
- A tert-butyloxycarbonyl (Boc) protecting group.
- A 2-amino-3,3-difluoropropyl backbone, which introduces steric and electronic effects due to the geminal difluoro substituents.
- Predicted collision cross-section (CCS) values for adducts range from 141.9 to 150.9 Ų (e.g., [M+H]+: 146.8 Ų), suggesting moderate polarity and compact molecular geometry .
Properties
Molecular Formula |
C8H16F2N2O2 |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate |
InChI |
InChI=1S/C8H16F2N2O2/c1-8(2,3)14-7(13)12-4-5(11)6(9)10/h5-6H,4,11H2,1-3H3,(H,12,13) |
InChI Key |
ZENXXTVRIUOAMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-3,3-difluoropropanol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a protecting group for amines in peptide synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of biochemical pathways and physiological processes, making the compound valuable in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Backbones
tert-Butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate (CAS: 1109284-37-8)
- Molecular Formula : C₁₁H₂₀F₂N₂O₂.
- Key Differences: Incorporates a cyclohexane ring with geminal difluoro and amino groups, enhancing rigidity and altering steric effects compared to the linear propyl chain in the target compound.
- Applications : Used in stereoselective synthesis of fluorinated bioactive molecules .
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9)
Analogues with Varied Substituents
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate
- Molecular Formula : C₁₈H₂₁ClN₂O₄.
- The propyl chain lacks fluorination .
- Applications : Explored in anticancer drug discovery .
tert-Butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate (CAS: 153117-08-9)
- Molecular Formula : C₁₄H₂₂N₂O₂.
- Key Differences: A branched 2-aminopropyl group attached to an aromatic ring, enhancing lipophilicity and steric bulk compared to the fluorinated aliphatic chain .
Physical and Chemical Properties Comparison
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